molecular formula C14H19ClN4O2S B10833556 Indazole derivative 2

Indazole derivative 2

Cat. No.: B10833556
M. Wt: 342.8 g/mol
InChI Key: RJWPSUXKQOQTSP-UHFFFAOYSA-N
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Description

Indazole derivative 2 is a nitrogen-containing heterocyclic compound that features a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring. This compound is part of the indazole family, which is known for its diverse biological activities and significant pharmacological potential. Indazole derivatives are widely studied for their applications in medicinal chemistry, particularly for their anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indazole derivative 2 can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core through consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds . Another method employs copper acetate as a catalyst to facilitate the formation of nitrogen-nitrogen bonds in the presence of oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of indazole derivatives often involves optimizing these synthetic routes to achieve high yields and purity. The use of transition metal catalysts, such as palladium or copper, is common in industrial settings due to their efficiency in promoting cyclization reactions. Additionally, solvent-free and catalyst-free methods are explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Indazole derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce hydrogenated forms. Substitution reactions can introduce different functional groups, leading to a wide range of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of indazole derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. In cancer research, this compound can target and inhibit key proteins involved in cell proliferation and survival, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Indazole derivative 2 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. While other indazole derivatives may exhibit similar properties, the exact functional groups and their positions can significantly influence the compound’s pharmacological potential .

Properties

Molecular Formula

C14H19ClN4O2S

Molecular Weight

342.8 g/mol

IUPAC Name

6-chloro-4-(3,3-dimethyl-4-methylsulfonylpiperazin-1-yl)-1H-indazole

InChI

InChI=1S/C14H19ClN4O2S/c1-14(2)9-18(4-5-19(14)22(3,20)21)13-7-10(15)6-12-11(13)8-16-17-12/h6-8H,4-5,9H2,1-3H3,(H,16,17)

InChI Key

RJWPSUXKQOQTSP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1S(=O)(=O)C)C2=CC(=CC3=C2C=NN3)Cl)C

Origin of Product

United States

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